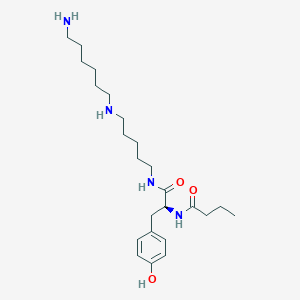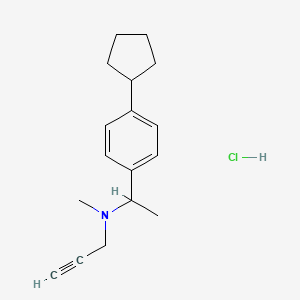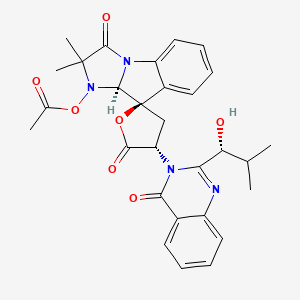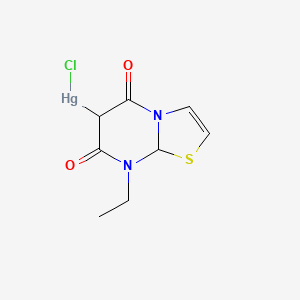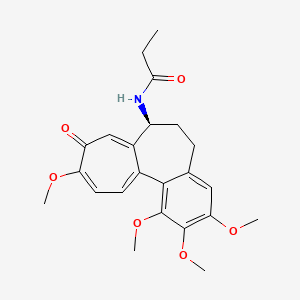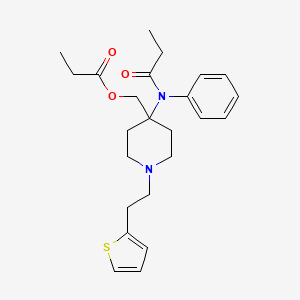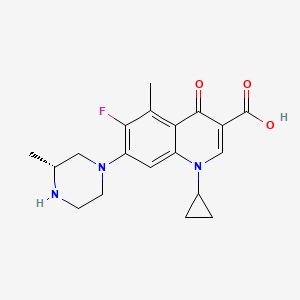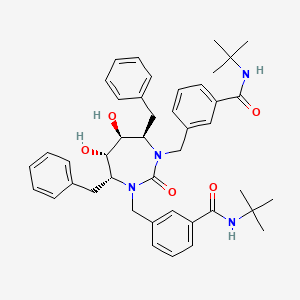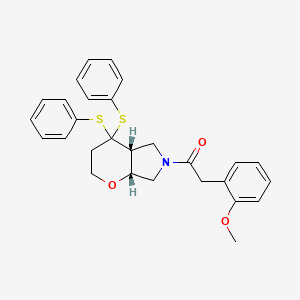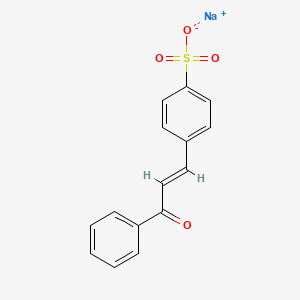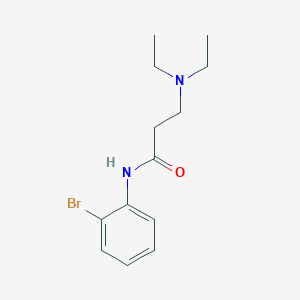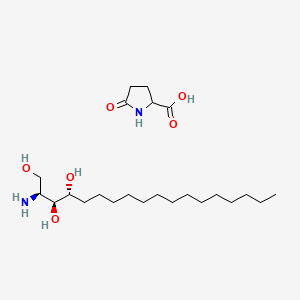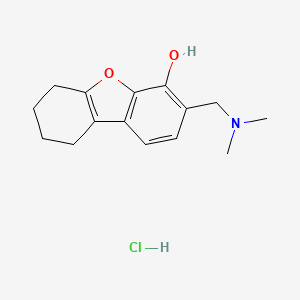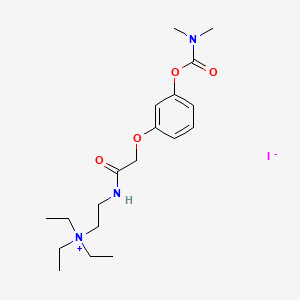
Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate is a quaternary ammonium compound with significant applications in various fields. This compound is known for its antimicrobial properties and is used in medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate involves the quaternization of tertiary amines with halocarbons. The process typically includes the alkylation of tertiary amines with halocarbons to form quaternary ammonium salts. The reaction conditions often require controlled temperatures and the presence of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The quaternization reaction is optimized for large-scale production, ensuring consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions vary depending on the desired outcome, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to antimicrobial activity and biofilm inhibition.
Medicine: Investigated for its potential use as an antibacterial and antifungal agent.
Industry: Utilized in the production of disinfectants and antiseptics.
Mécanisme D'action
The mechanism of action of Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This action is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the microbial cell membrane .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and disinfectants.
Dodecylbenzenesulfonic acid: An anionic surfactant with antimicrobial activity.
Uniqueness
Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with microbial cell membranes, making it an effective antimicrobial agent .
Propriétés
Numéro CAS |
97050-94-7 |
|---|---|
Formule moléculaire |
C19H32IN3O4 |
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
2-[[2-[3-(dimethylcarbamoyloxy)phenoxy]acetyl]amino]ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C19H31N3O4.HI/c1-6-22(7-2,8-3)13-12-20-18(23)15-25-16-10-9-11-17(14-16)26-19(24)21(4)5;/h9-11,14H,6-8,12-13,15H2,1-5H3;1H |
Clé InChI |
NAERWSZKDGLLSP-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(CC)CCNC(=O)COC1=CC(=CC=C1)OC(=O)N(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


